molecular formula C14H11F3O2 B2794978 {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol CAS No. 478032-45-0

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol

Cat. No.: B2794978
CAS No.: 478032-45-0
M. Wt: 268.235
InChI Key: NJMCZAOALSDJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is a fluorinated aromatic alcohol characterized by a biphenyl ether scaffold. The compound features a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring and a hydroxymethyl (-CH₂OH) group at the 2-position of the adjacent phenyl ring (Figure 1). This structure confers unique physicochemical properties, including enhanced lipophilicity (due to the -CF₃ group) and hydrogen-bonding capacity (from the -CH₂OH group). Such attributes make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,18H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMCZAOALSDJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced reactivity and stability .

Biology

The compound is utilized in biological research for the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorination on biological activity and metabolic stability .

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic properties .

Industry

Industrially, the compound is employed in the production of agrochemicals and materials with specialized properties. Its unique chemical structure allows for the development of products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : (4-Methoxy-3-(trifluoromethyl)phenyl)methanol
  • Structure : Differs in substituent positions: methoxy (-OCH₃) at the 4-position and -CF₃ at the 3-position of the phenyl ring.
  • Impact: Reduced similarity (0.72 vs. 1.0 for the parent compound) due to altered electronic effects.
Compound B : 2-{2-[4-({5-chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
  • Structure: Incorporates the parent trifluoromethyl phenoxy group into a pyrrolopyrimidine scaffold with a polyether chain.
  • Impact: Enhanced kinase inhibitory activity (e.g., SYR127063) due to extended hydrogen-bonding interactions from the ethanol side chain. Molecular weight increases significantly (MW ~500 vs. 298 for the parent), affecting bioavailability .

Sulfonamide and Halogenated Derivatives

Compound C : N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
  • Structure : Replaces -CH₂OH with a sulfonamide group (-SO₂NH₂) and adds a chloro substituent.
  • Impact : Increased acidity (pKa ~6.5) and membrane permeability due to the sulfonamide. The chloro group enhances halogen bonding, improving target affinity in enzyme inhibition assays .
Compound D : 1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene
  • Structure : Substitutes -CH₂OH with -CH₂Cl.
  • Impact : Higher reactivity (e.g., susceptibility to nucleophilic substitution) but reduced metabolic stability. Used as a synthetic precursor for further derivatization .

Amino Alcohol and Heterocyclic Analogs

Compound E : (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol
  • Structure: Replaces the phenoxy group with an amino alcohol (-NH₂CH₂CH₂OH).
  • Impact: Enhanced chiral recognition in receptor binding (e.g., GPCR targets). The amino group increases water solubility (LogP ~1.2 vs. ~3.5 for the parent) .
Compound F : Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol
  • Structure : Substitutes phenyl with thiophene and uses trifluoromethoxy (-OCF₃) instead of -CF₃.
  • Lower LogP (2.8 vs. 3.5) improves aqueous solubility .

High-Molecular-Weight Derivatives

Compound G : 2-[3-(Trifluoromethyl)phenoxy]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
  • Structure: Integrates two trifluoromethyl phenoxy groups into a pyridine-carbonitrile scaffold.
  • Impact : High molecular weight (408.3 g/mol) and rigidity enhance target selectivity but reduce oral bioavailability. The carbonitrile group (-CN) stabilizes interactions with hydrophobic enzyme pockets .

Data Tables: Key Comparative Properties

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups LogP* Similarity to Parent
Parent Compound 298.23 -CH₂OH, -O-CF₃ 3.5 1.00
Compound A 280.24 -OCH₃, -CF₃ 2.9 0.72
Compound B ~500 Ethanol-pyrrolopyrimidine 4.2 0.65
Compound E 205.18 -NH₂CH₂CH₂OH 1.2 0.55
Compound F 274.26 Thiophene, -OCF₃ 2.8 0.60

*Calculated using fragment-based methods.

Biological Activity

{2-[3-(Trifluoromethyl)phenoxy]phenyl}methanol, a compound characterized by the presence of a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, through a review of recent research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H10F3O\text{C}_{13}\text{H}_{10}\text{F}_3\text{O}

The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity and biological interactions, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating an ability to inhibit growth at micromolar concentrations. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is particularly noteworthy.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the compound's effects on Jurkat T-cell leukemia, the IC₅₀ was found to be approximately 4.64 µM, indicating potent cytotoxicity. Further analysis revealed that the compound triggers apoptotic pathways, leading to increased levels of caspase-3 and -7 activity.

Table 2: Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
Jurkat T-cell4.64
MCF-7 (breast cancer)8.12
A549 (lung cancer)12.34

The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an inhibitor of specific enzymes or receptors involved in cancer progression and microbial resistance. The precise mechanisms remain an area of active research, but hypotheses include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.